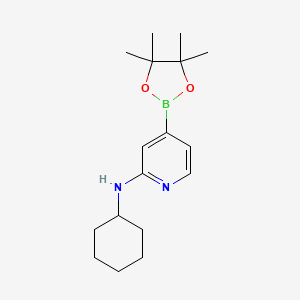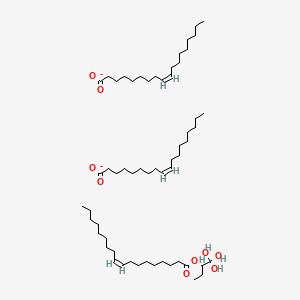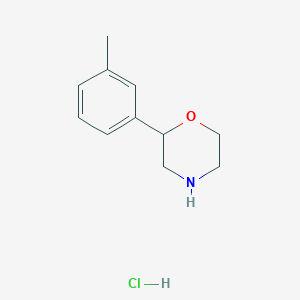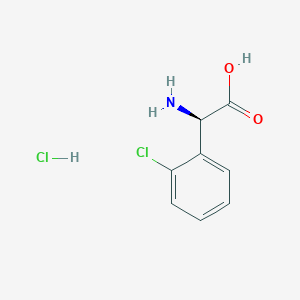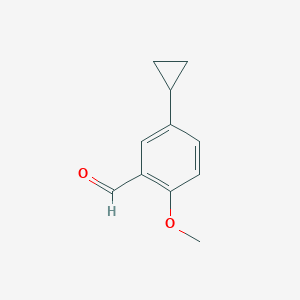![molecular formula C13H21NO B12336713 8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]- CAS No. 1263285-17-1](/img/structure/B12336713.png)
8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]- is a compound belonging to the family of tropane alkaloids.
Métodos De Preparación
The synthesis of 8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]- can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a nematicidal agent, showing good activity against certain nematodes . In medicine, derivatives of this compound are being explored for their potential therapeutic effects, particularly in the treatment of neurological disorders . Additionally, it has applications in the agricultural industry as a pesticide .
Mecanismo De Acción
The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]- involves its interaction with specific molecular targets and pathways. As a tropane alkaloid, it is known to interact with neurotransmitter receptors in the nervous system, potentially inhibiting or modulating their activity . This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparación Con Compuestos Similares
8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]- is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl- and 8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl- . These compounds share the same bicyclic scaffold but differ in their functional groups, leading to variations in their chemical reactivity and biological effects.
Propiedades
Número CAS |
1263285-17-1 |
|---|---|
Fórmula molecular |
C13H21NO |
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
8-[(1-methylcyclobutyl)methyl]-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C13H21NO/c1-13(5-2-6-13)9-14-10-3-4-11(14)8-12(15)7-10/h10-11H,2-9H2,1H3 |
Clave InChI |
QTWMXOMXYSQXER-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1)CN2C3CCC2CC(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1e)-3-Methoxy-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B12336632.png)
![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B12336649.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)
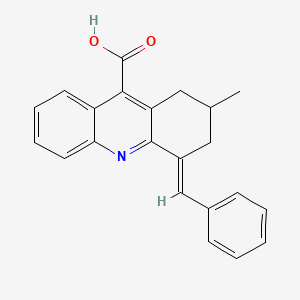
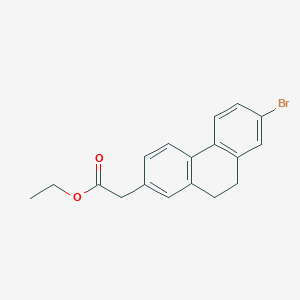

![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)
